Product packaging for Enoxolone(Cat. No.:CAS No. 471-53-4)

Enoxolone

Cat. No.: B1671342
CAS No.: 471-53-4
M. Wt: 470.7 g/mol
InChI Key: MPDGHEJMBKOTSU-FNCONFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type obtained from the hydrolysis of glycyrrhizic acid, which is found in the liquorice plant . This compound is of significant interest in pharmacological and biological research due to its multi-faceted properties. Its primary research applications include investigations into anti-inflammatory mechanisms, exploration of antimicrobial and antiviral activities, and studies on metabolic and endocrine pathways . The anti-inflammatory action of this compound is linked to its inhibition of the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase. This inhibition prevents the metabolism of prostaglandins PGE-2 and PGF-2α, leading to an increase in prostaglandin levels in tissues, which in turn can inhibit gastric secretion and stimulate mucous production . Furthermore, a key metabolite of this compound, 3-β-D-(Monoglucuronyl)-18-β-glycyrrhetinic acid, inhibits the enzyme 11-β-hydroxysteroid dehydrogenase. This inhibition disrupts the renal conversion of cortisol to cortisone, resulting in elevated cortisol levels that can exhibit mineralocorticoid effects such as sodium retention . Researchers also investigate its potential antifungal, antiprotozoal, and antibacterial properties . It is crucial to note that Health Canada has proposed that this compound may be harmful to health when used in certain inhaled or topically applied products and may affect child neurodevelopment, with those who are pregnant, breastfeeding, or children being most at risk . This product, this compound, is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

471-53-4

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

InChI Key

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Appearance

Solid powder

melting_point

296 °C

Other CAS No.

471-53-4
1449-05-4

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 18alpha-Glycyrrhetic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to obtain 18alpha-Glycyrrhetic acid .

Industrial Production Methods: Industrial production of 18alpha-Glycyrrhetic acid typically involves large-scale extraction from licorice root, followed by purification processes to isolate the compound. The extraction process often includes the use of solvents and chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 18alpha-Glycyrrhetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under controlled conditions to oxidize 18alpha-Glycyrrhetic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of 18alpha-Glycyrrhetic acid, such as 3-keto-18alpha-glycyrrhetinic acid and methyl esters of 18alpha-glycyrrhetinic acid .

Scientific Research Applications

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Study Model Dosage Findings
Inhibition of C. difficile virulenceMice infected with C. difficile50 mg/kg this compound + 20 mg/kg vancomycinReduced fecal toxin titers; improved outcomes compared to vancomycin alone

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

Study Treatment Concentration Outcome
Efficacy of this compound in laser recoveryLaser treatment2% this compound creamReduced erythema and pain post-treatment

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Cancer Type Cell Line Concentration Mechanism of Action
Colorectal cancerLoVo, SW48012.5-100 µMInhibition of p-PI3K and p-AKT
Breast cancerMCF-725-200 µMActivation of caspase pathways
Prostate cancerLNCaP0-10 µg/mLDownregulation of androgen target genes

Case Studies

Several case studies have highlighted the clinical utility of this compound:

  • Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .
  • Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Compound Structural Modification Enhanced Activity/Toxicity Profile Reference
Enoxolone Derivatives Reduction at C-11, oxidation at C-3 Increased anti-staphylococcal activity vs. parent compound
This compound + Emodin Esters Conjugation with emodin esters Reduced zebrafish embryo toxicity; improved cardiac cell viability
Glycyrrhizin Glucuronic acid disaccharide moiety No inhibition of C. difficile toxins; metabolic precursor to this compound

Key Insight: Glycyrrhizin lacks direct anti-toxin activity due to its bulky sugar moiety, whereas this compound’s aglycone structure enables target binding . Derivatives with modified functional groups (e.g., C-11 reduction) enhance antimicrobial potency .

Functional Comparators (Phytochemicals/Pharmaceuticals)

Compound Source Mechanism/Target EC₅₀/MIC (vs. This compound) Toxicity Notes
Parthenolide Feverfew Inhibits NF-κB; reduces C. difficile toxins Comparable EC₅₀ (~16 µM) High cytotoxicity at >32 µM
Kahweol Coffee Antioxidant; partial toxin inhibition Higher EC₅₀ (~20 µM) Limited data
Tannic Acid Plants Protein denaturation; toxin suppression Lower EC₅₀ (~14 µM) Gastrointestinal irritation
Isoliquiritigenin Licorice Mood-enhancing; avoids mineralocorticoid effects N/A Safer profile vs. This compound

Data Sources :

  • This compound vs. Parthenolide: Both inhibit C. difficile toxins at similar EC₅₀ (~16 µM), but parthenolide exhibits higher cytotoxicity at elevated doses .
  • This compound vs. Isoliquiritigenin: Unlike this compound, isoliquiritigenin avoids inhibition of 11-β-hydroxysteroid dehydrogenase, mitigating hypertension risks .

Antimicrobial Activity Against Pathogens

Pathogen This compound MIC/MBC Comparator Compound (MIC/MBC) Reference
C. difficile (TcdA/B) EC₅₀: 7.77–20.23 µM Vancomycin (0.5 µM)
F. columnare MIC: 8 µg/mL FeCl₃ supplementation reverses efficacy
A. actinomycetemcomitans MIC: 8 µg/mL; MBC: 16 µg/mL Chlorhexidine (MIC: 2 µg/mL)

Key Findings :

  • This compound’s MIC for F. columnare (8 µg/mL) is comparable to standard antibiotics but requires Fe³⁺ chelation for optimal activity .
  • Against oral pathogens like A. actinomycetemcomitans, this compound’s MBC (16 µg/mL) is higher than chlorhexidine, suggesting adjunctive use .

Metabolic and Toxicity Profiles

Compound Primary Targets Metabolic Disruption Toxicity Concerns
This compound Ade, AtpA Purine salvage, ATP depletion Hypertension, hypokalemia
Thioxolone TonB-dependent receptors Iron ion uptake inhibition Moderate cytotoxicity
Carbthis compound 11-β-HSD2 Cortisol metabolism alteration Similar to this compound

Mechanistic Contrast :

  • This compound disrupts adenine deaminase (Ade), depleting hypoxanthine and ATP .
  • Thioxolone competitively binds iron transporters, impairing bacterial virulence .

Q & A

Q. What in vivo models validate this compound’s hepatoprotective effects?

  • In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).
  • Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.
  • Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxolone
Reactant of Route 2
Enoxolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.